(S)-beta-alanopine

Description

Structure

3D Structure

Properties

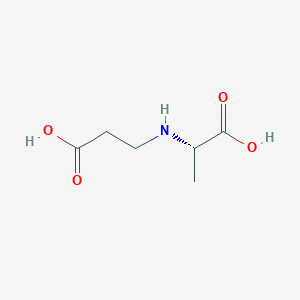

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(2S)-2-(2-carboxyethylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI Key |

OAWHMSFCLIYBHE-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NCCC(=O)O |

Canonical SMILES |

CC(C(=O)O)NCCC(=O)O |

Origin of Product |

United States |

Natural Abundance and Biological Context of S Beta Alanopine

Identification in Marine Bivalve Molluscs, Scapharca broughtonii

Opines, such as alanopine (B6598112), are known to be products of anaerobic glycolysis in many marine invertebrates, including various bivalve molluscs. These compounds are synthesized by a class of enzymes called opine dehydrogenases, which play a role in maintaining the cytosolic redox balance during periods of low oxygen (hypoxia). While the presence of alanopine and its corresponding dehydrogenase enzyme has been documented in several marine mollusc species, research available does not specifically confirm the identification of (S)-beta-alanopine in the tissues of the marine bivalve Scapharca broughtonii.

Occurrence as a Component of Lipopolysaccharides in Bacterial Genera

This compound has been identified as a non-sugar component of the lipopolysaccharides (LPS) in several species of Gram-negative bacteria. Lipopolysaccharides are major components of the outer membrane of these bacteria and are critical to their structural integrity and interaction with their environment. In the strains identified, alanopine is found N-linked to the sugar 4-amino-4,6-dideoxyglucose (B1259156).

This compound is a constituent of the O-polysaccharide, also known as the O-antigen, of Providencia alcalifaciens serogroup O35. The O-antigen is the outermost part of the LPS molecule and is a primary determinant of the bacterium's serological specificity.

This compound has been identified in the O-polysaccharide of Proteus vulgaris serogroup O76. The unique structure contributed by components like alanopine was a factor in the proposal to classify this strain into a new Proteus serogroup.

In contrast to the other bacteria, in Proteus mirabilis strains O6 and O57, alanopine is found as a component of the lipopolysaccharide core region rather than the O-polysaccharide.

Table 1: Occurrence of this compound in Bacterial Lipopolysaccharides

| Bacterial Species | Serogroup(s) | Location within Lipopolysaccharide |

|---|---|---|

| Providencia alcalifaciens | O35 | O-Polysaccharide (O-Antigen) |

| Proteus vulgaris | O76 | O-Polysaccharide (O-Antigen) |

| Proteus mirabilis | O6, O57 | Core Region |

Physiological Roles within Host-Microbe Interactions and Microbial Metabolism

The physiological significance of this compound in bacteria appears to be primarily structural, influencing the properties of the lipopolysaccharide molecule, which in turn affects host-microbe interactions and the bacterium's own metabolic processes.

Host-Microbe Interactions: The lipopolysaccharide molecule is a potent endotoxin (B1171834) and a major virulence factor for Gram-negative bacteria like Providencia and Proteus. The structure of the LPS, particularly the O-antigen, is crucial in the interaction between the bacterium and its host's immune system. As a unique structural component of the LPS in specific serotypes, this compound contributes to the antigenicity of the bacterium. The variation in LPS structures among different bacterial strains, including the presence of unique components like alanopine, can affect the virulence and pathogenesis of the bacteria. For instance, the LPS of Providencia alcalifaciens is known to play a potent role in its diarrheagenicity, and the LPS of Proteus species can trigger strong host inflammatory responses. Therefore, by modifying the structure of this critical surface molecule, this compound plays a role in mediating these complex host-pathogen interactions.

Microbial Metabolism: From a metabolic perspective, this compound serves as a building block for the biosynthesis of the lipopolysaccharide molecule in the specific bacterial strains where it is found. Its precursor, the amino acid β-alanine, is an important metabolite in bacteria. β-alanine is a key component for the synthesis of pantothenate (vitamin B5), which is essential for the production of coenzyme A, a vital cofactor in numerous metabolic reactions. The ability of bacteria to either synthesize β-alanine or acquire it from the host can be critical for their replication and virulence. The enzymatic pathways for β-alanine synthesis are well-established in microorganisms. In the context of the bacteria discussed, these pathways provide the necessary precursor that is subsequently incorporated as this compound into the growing LPS chain, contributing to the assembly of a fully functional outer membrane.

Table 2: Summary of Physiological Roles

| Context | Role of this compound |

|---|---|

| Host-Microbe Interactions | Contributes to the structural and antigenic properties of the Lipopolysaccharide (LPS), a key molecule in bacterial virulence and interaction with the host immune system. |

| Microbial Metabolism | Acts as a structural precursor in the biosynthesis of the LPS molecule. Its own precursor, β-alanine, is a key metabolite for synthesizing essential compounds like Coenzyme A. |

Biosynthetic Pathways and Metabolic Interconversions of S Beta Alanopine

Enzymatic Formation of beta-Alanopine (B1263994): The Role of Alanopine (B6598112) Dehydrogenase

The synthesis of (S)-beta-alanopine is catalyzed by the enzyme beta-alanopine dehydrogenase (EC 1.5.1.26). wikipedia.org This enzyme facilitates the reductive condensation of beta-alanine (B559535) and pyruvate (B1213749). The reaction is a key step in the anaerobic glycolysis of certain marine organisms, providing a mechanism to reoxidize NADH to NAD+ and maintain redox balance when oxygen is scarce. kenstoreylab.comkenstoreylab.com

Substrate Utilization: Beta-Alanine and Pyruvate

The primary substrates for beta-alanopine dehydrogenase are beta-alanine and pyruvate. wikipedia.orgwikipedia.org The enzyme exhibits a high degree of specificity for these substrates, particularly in some species. For instance, alanopine dehydrogenase from the foot muscle of the periwinkle, Littorina littorea, shows a strong preference for L-alanine and pyruvate, with other amino acids being utilized at significantly lower rates. kenstoreylab.com Similarly, the enzyme from the jumbo squid (Dosidicus gigas) is highly specific for beta-alanine. nih.gov

The affinity of the enzyme for its substrates can be influenced by physiological conditions. In the channeled whelk, Busycotypus canaliculatum, a decrease in pH, which occurs during anaerobic conditions, lowers the apparent Michaelis constant (Km) for both pyruvate and L-alanine, thereby enhancing the enzyme's efficiency in synthesizing alanopine. kenstoreylab.com

**Table 1: Substrate Specificity of Alanopine Dehydrogenase from *Littorina littorea***

| Substrate (Amino Acid) | Relative Activity (%) |

|---|---|

| L-Alanine | 100 |

| Glycine (B1666218) | <37 |

| L-α-Aminobutyrate | <37 |

| L-Serine | <37 |

| L-Cysteine | <37 |

Data sourced from Placxton (1988). kenstoreylab.com

Cofactor Dependencies: NAD+/NADH

The enzymatic reaction catalyzed by beta-alanopine dehydrogenase is dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactors, specifically utilizing NADH as a reductant in the synthetic direction (formation of beta-alanopine) and NAD+ as an oxidant in the reverse, catabolic direction. wikipedia.orgwikipedia.orgkegg.jp The enzyme is specific for NAD(H) and does not show activity with NADP(H). kenstoreylab.com The interconversion of NADH and NAD+ by this dehydrogenase is crucial for maintaining the cellular redox balance, particularly during periods of anaerobic metabolism. nih.govresearchgate.net

The affinity for these cofactors can vary. For example, the beta-alanopine dehydrogenase from the limpet Cellana grata has an apparent Km of 0.032 mM for NADH in the forward reaction and 0.78 mM for NAD+ in the reverse reaction. nih.gov In contrast, the enzyme from Littorina littorea has a pH-independent apparent Km of 9 µM for NADH and 0.18 mM for NAD+. kenstoreylab.com

Reversibility of the Reaction and Equilibrium Dynamics

The reaction catalyzed by beta-alanopine dehydrogenase is reversible. kenstoreylab.comresearchgate.net The direction of the reaction is dictated by the relative concentrations of substrates and products, as well as the cellular redox state (the NADH/NAD+ ratio).

Forward Reaction (Synthesis): beta-alanopine + NAD+ + H₂O ⇌ beta-alanine + pyruvate + NADH + H+ wikipedia.orgkegg.jp

Reverse Reaction (Catabolism): beta-alanine + pyruvate + NADH + H+ ⇌ beta-alanopine + NAD+ + H₂O kenstoreylab.com

During anaerobic conditions, the accumulation of pyruvate from glycolysis and the increased NADH/NAD+ ratio favor the synthesis of beta-alanopine. Conversely, during aerobic recovery, the lower levels of pyruvate and NADH, coupled with a higher NAD+ concentration, would shift the equilibrium towards the oxidation of beta-alanopine back to beta-alanine and pyruvate. kenstoreylab.com The hepatopancreas isozyme of alanopine dehydrogenase in the channeled whelk, for instance, has a high affinity for meso-alanopine and NAD+, suggesting a role in alanopine oxidation. kenstoreylab.com

**Table 2: Kinetic Properties of Alanopine Dehydrogenase Isozymes from *Busycotypus canaliculatum***

| Isozyme Source | Favored Direction | Key Kinetic Characteristics |

|---|---|---|

| Foot Muscle | Alanopine Synthesis | Apparent Km for pyruvate and L-alanine decreases with lower pH. |

| Hepatopancreas | Alanopine Oxidation | High affinity for meso-alanopine and NAD+. |

| Gill | Intermediate | Properties are between those of the muscle and hepatopancreas forms. |

Data sourced from Plaxton & Storey (1984). kenstoreylab.com

Linkages to General Beta-Alanine Biosynthesis Pathways

The availability of beta-alanine is a critical factor for the synthesis of this compound. Beta-alanine is a non-proteinogenic amino acid that can be produced through several metabolic routes. wikipedia.orgwikidoc.org

Degradation of Dihydrouracil (B119008) and Carnosine

A significant pathway for beta-alanine formation in many organisms, including animals, is the degradation of pyrimidine (B1678525) bases, specifically dihydrouracil. wikipedia.orgwikidoc.orgnih.gov This catabolic process involves a series of enzymatic steps:

Uracil (B121893) is reduced to dihydrouracil. biorxiv.orgcreative-proteomics.com

Dihydropyrimidinase opens the ring to form N-carbamoyl-beta-alanine. biorxiv.orgcreative-proteomics.com

Beta-ureidopropionase (also known as beta-alanine synthase) hydrolyzes N-carbamoyl-beta-alanine to yield beta-alanine, CO₂, and ammonia. biorxiv.orgcreative-proteomics.comnih.gov

Additionally, the breakdown of the dipeptide carnosine, which is abundant in muscle and brain tissues, releases beta-alanine and L-histidine. wikipedia.orgsigmaaldrich.combevital.noresearchgate.net This degradation is catalyzed by the enzyme carnosinase. sigmaaldrich.com

Decarboxylation of L-Aspartate

In many bacteria and insects, a primary route for beta-alanine synthesis is the decarboxylation of L-aspartate. biorxiv.orgbiologists.comnih.gov This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), also known as PanD (EC 4.1.1.11). mdpi.combohrium.comresearchgate.net This pathway is a key step in the biosynthesis of pantothenate (Vitamin B5), for which beta-alanine is a precursor. mdpi.comebi.ac.uk

The efficiency of this conversion has made it a target for biotechnological production of beta-alanine. mdpi.comfrontiersin.orgfrontiersin.org For example, research has focused on discovering and engineering novel ADCs with higher specific activity and stability for industrial applications. mdpi.combohrium.com

Table 3: Comparison of Beta-Alanine Biosynthesis Pathways

| Pathway | Precursor(s) | Key Enzyme(s) | Organism Group(s) |

|---|---|---|---|

| Pyrimidine Degradation | Dihydrouracil | Dihydropyrimidinase, Beta-ureidopropionase | Animals, Yeast wikipedia.orgbiorxiv.org |

| Carnosine Degradation | Carnosine | Carnosinase | Animals sigmaaldrich.combevital.no |

| Aspartate Decarboxylation | L-Aspartate | L-aspartate-α-decarboxylase (ADC) | Bacteria, Insects biorxiv.orgbiologists.comnih.gov |

Conversion from Polyamines (Spermine/Spermidine)

The biosynthesis of β-alanine, a precursor to this compound, can originate from the polyamines spermine (B22157) and spermidine (B129725). nih.gov In many plants, these polyamines are converted to β-alanine through a series of enzymatic reactions. nih.gov For instance, research has demonstrated this conversion in maize shoots and tomato fruit pericarp discs. nih.govwikidata.org

The process begins with the degradation of spermine and spermidine to produce 1,3-diaminopropane (B46017). nih.gov Spermidine is cleaved by spermidine dehydrogenase, while spermine is acted upon by polyamine oxidase. nih.gov Subsequently, 1,3-diaminopropane is deaminated by diamine oxidase to form 3-aminopropionaldehyde. nih.gov Finally, aldehyde dehydrogenase oxidizes 3-aminopropionaldehyde to yield β-alanine. nih.govbio-rad.com The enzymes involved in spermidine oxidation have been observed to be induced by abiotic stressors. nih.gov

Metabolism of Propionate (B1217596) and Uracil

Beyond polyamines, β-alanine synthesis is also linked to the metabolism of propionate and uracil. nih.govresearchgate.net

The propionate pathway involves the conversion of propionate to propionyl-CoA, which is then oxidized to acrylyl-CoA. nih.gov Following hydration and hydrolysis, the resulting 3-hydroxypropionate (B73278) is oxidized to malonate semialdehyde. bio-rad.comnih.gov A final transamination step, often utilizing L-alanine as the amino donor, produces β-alanine. nih.gov

The uracil pathway begins with the reduction of uracil to dihydrouracil, which is then hydrolyzed to 3-ureidopropionate. frontiersin.orglmdb.ca A further hydrolysis step, catalyzed by β-ureidopropionase, yields β-alanine, ammonia, and carbon dioxide. frontiersin.orglmdb.ca This pathway is a significant source of β-alanine in various organisms, including some bacteria. biorxiv.org

Identification of Novel or Promiscuous Enzyme Pathways in Prokaryotes

Recent research has uncovered novel biosynthetic routes for β-alanine in prokaryotes, highlighting the metabolic adaptability of these organisms. In the bacterium Acinetobacter baylyi ADP1, a pathway independent of the canonical PanD enzyme (L-aspartate decarboxylase) has been identified. nih.govnih.gov

Metabolomic analyses of a mutant strain lacking PanD revealed the accumulation of 1,3-diaminopropane and 3-aminopropanal (B1211446) as intermediates in this alternative pathway. nih.govnih.gov Further investigation identified that promiscuous enzymes, such as 2,4-diaminobutyrate aminotransferase (Dat) and 2,4-diaminobutyrate decarboxylase (Ddc), are involved in this novel route. nih.govnih.gov The genes for these enzymes are often found together in prokaryotic genomes, suggesting that this pathway may be widespread. nih.gov This discovery challenges the long-held belief that the PanD-catalyzed decarboxylation of L-aspartate is the sole route for β-alanine synthesis in many bacteria. biorxiv.orgnih.gov

Metabolic Fate and Downstream Products of this compound Catabolism

The breakdown of this compound is primarily catalyzed by the enzyme beta-alanopine dehydrogenase. wikidata.orgwikipedia.org This enzyme facilitates the oxidative cleavage of this compound, yielding β-alanine and pyruvate. wikipedia.orgntou.edu.tw This reaction is a reversible process. ntou.edu.tw

The resulting β-alanine can then enter various metabolic pathways. It is a key component in the synthesis of carnosine, anserine, and pantothenic acid (Vitamin B5), which is a precursor for the essential Coenzyme A. researchgate.netnih.gov Furthermore, β-alanine can be converted to malonate semialdehyde, which then participates in propanoate metabolism. bio-rad.comnih.gov In some cases, it can be metabolized to aspartic acid. nih.gov

The other product of this compound catabolism, pyruvate, is a central metabolite that can be channeled into several key pathways, including glycolysis and the citric acid cycle, for energy production. ntou.edu.tw

Interactive Data Table: Enzymes in this compound Related Pathways

| Enzyme | Function | EC Number |

| Spermidine dehydrogenase | Converts spermidine to 1,3-diaminopropane | 1.5.99.6 |

| Polyamine oxidase | Degrades spermine to 1,3-diaminopropane | 1.5.3.14 |

| Diamine oxidase | Deaminates 1,3-diaminopropane to 3-aminopropionaldehyde | 1.4.3.22 |

| Aldehyde dehydrogenase | Oxidizes 3-aminopropionaldehyde to β-alanine | 1.2.1.3 |

| Propionate CoA ligase | Activates propionate to propionyl-CoA | 6.2.1.17 |

| Acyl-CoA dehydrogenase | Oxidizes propionyl-CoA to acrylyl-CoA | 1.3.8.7 |

| 3-hydroxypropionyl-CoA dehydratase | Hydrates acrylyl-CoA | 4.2.1.116 |

| 3-hydroxypropionyl-CoA hydrolase | Hydrolyzes 3-hydroxypropionyl-CoA | 3.1.2.4 |

| 3-hydroxypropionate dehydrogenase | Oxidizes 3-hydroxypropionate | 1.1.1.59 |

| β-alanine-pyruvate transaminase | Forms β-alanine from malonate semialdehyde | 2.6.1.18 |

| Dihydrouracil dehydrogenase | Reduces uracil to dihydrouracil | 1.3.1.2 |

| Dihydropyrimidinase | Hydrolyzes dihydrouracil to 3-ureidopropionate | 3.5.2.2 |

| β-ureidopropionase | Hydrolyzes 3-ureidopropionate to β-alanine | 3.5.1.6 |

| L-aspartate decarboxylase (PanD) | Decarboxylates L-aspartate to β-alanine | 4.1.1.11 |

| 2,4-diaminobutyrate aminotransferase (Dat) | Involved in a novel prokaryotic β-alanine synthesis pathway | Not specified |

| 2,4-diaminobutyrate decarboxylase (Ddc) | Involved in a novel prokaryotic β-alanine synthesis pathway | Not specified |

| Beta-alanopine dehydrogenase | Catalyzes the breakdown of this compound | 1.5.1.26 |

Enzymology and Mechanistic Insights of S Beta Alanopine Dehydrogenase

Biochemical Characterization of Beta-Alanopine (B1263994) Dehydrogenase

Beta-alanopine dehydrogenase (β-AlDH) is classified under the EC number 1.5.1.26. wikipedia.orgqmul.ac.uk This enzyme belongs to the family of oxidoreductases, specifically those that act on the CH-NH group of donors with NAD+ or NADP+ as the acceptor. wikipedia.org The systematic name for this enzyme class is N-(D-1-carboxyethyl)-beta-alanine:NAD+ oxidoreductase (beta-alanine-forming). wikipedia.orgqmul.ac.uk

Beta-alanopine dehydrogenase is a member of the opine dehydrogenase (OpDH) family. ntou.edu.tw These enzymes catalyze the reductive condensation of an amino acid and pyruvate (B1213749) to form an opine, while oxidizing NADH. This function is analogous to that of lactate (B86563) dehydrogenase, as it helps maintain the redox balance in the cytosol by oxidizing NADH produced during glycolysis, thereby facilitating continued ATP production under anaerobic conditions. ntou.edu.tw Other members of the opine dehydrogenase family include alanopine (B6598112) dehydrogenase, strombine dehydrogenase, octopine (B30811) dehydrogenase, tauropine (B1229597) dehydrogenase, and lysopine (B1675799) dehydrogenase. ntou.edu.tw

The structural details of beta-alanopine dehydrogenase are not as extensively characterized as some other dehydrogenases. However, studies on homologous opine dehydrogenases and related enzymes provide significant insights. Opine dehydrogenases from marine invertebrates are typically monomeric proteins. researchgate.net For instance, β-AlDH from the limpet Cellana grata is a monomeric protein with a molecular mass of approximately 40,000 Da. nih.gov

The active site of dehydrogenases, including β-AlDH, generally contains a binding domain for the NAD(P)+/NAD(P)H cofactor, often a Rossmann-fold, and a substrate-binding domain. nist.govresearchgate.net In the related alanine (B10760859) dehydrogenase from Archaeoglobus fulgidus, the active site features a cluster of conserved arginine and lysine (B10760008) residues positioned over the pro-R face of the cofactor, which are crucial for catalysis. nist.govresearchgate.net It is plausible that similar residues are present in the active site of β-AlDH and are involved in binding the β-alanine and pyruvate substrates and facilitating the hydride transfer from NADH. The binding of substrates and the cofactor likely induces conformational changes in the enzyme that are necessary for catalysis.

The kinetic properties of beta-alanopine dehydrogenase have been investigated in several marine invertebrates. The enzyme exhibits Michaelis-Menten kinetics, and its activity is dependent on the concentrations of its substrates: β-alanine, pyruvate, and NADH for the forward reaction (opine synthesis), and β-alanopine and NAD+ for the reverse reaction (opine breakdown). nih.gov

A study on β-AlDH from the limpet Cellana grata reported the following apparent Michaelis constants (Km):

Academic Chemical and Chemoenzymatic Synthesis of S Beta Alanopine and Analogs

Asymmetric Synthesis Methodologies for Alanopines and Related Opines

Asymmetric synthesis provides a powerful route to enantiomerically pure opines like (S)-beta-alanopine by establishing precise control over stereochemistry during the formation of new chiral centers.

Chiral auxiliaries are reusable chemical compounds that temporarily attach to a substrate to direct a chemical reaction to occur with a specific stereoselectivity. sigmaaldrich.comresearchgate.net This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds. researchgate.net The auxiliary, being chiral itself, creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer of the product. sigmaaldrich.com After the reaction, the auxiliary is cleaved and can be recovered for reuse. sigmaaldrich.com

Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural sources like amino acids or camphor. researchgate.nettcichemicals.com Examples include oxazolidinones (Evans auxiliaries), pseudoephedrine, and various camphor-derived structures. researchgate.netnih.gov These auxiliaries have been successfully applied in a range of reactions, including asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to achieve high levels of diastereoselectivity. researchgate.net

In the context of synthesizing β-amino acids, a key structural component of this compound, chiral auxiliaries such as (R)- or (S)-α-phenylethylamine have been employed. nih.gov For instance, a protocol for the asymmetric synthesis of α-substituted-β-amino acids utilizes β-alanine and α-phenylethylamine as the chiral auxiliary. nih.gov This method involves the 1,4-addition of the chiral amine to an unsaturated amide, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield the desired enantiomerically enriched β-amino acid. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is generated for illustrative purposes and includes examples of common chiral auxiliaries.

| Chiral Auxiliary | Type/Origin | Common Applications |

|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Amino acid-derived | Asymmetric aldol reactions, alkylations, acylations |

| Pseudoephedrine/Pseudoephenamine | Alkaloid-derived | Asymmetric alkylations, formation of quaternary carbons |

| Camphor-derived Auxiliaries | Terpene-derived | Asymmetric Diels-Alder reactions, alkylations |

| (R)- or (S)-α-Phenylethylamine | Synthetic amine | Synthesis of chiral β-amino acids |

A significant advancement in the synthesis of opines is the use of palladium-catalyzed asymmetric N-allylation of amino acid esters. researchgate.netresearchgate.net This method allows for a stereo-divergent synthesis, meaning that by choosing the appropriate chiral ligand, one can selectively produce either natural or unnatural opines in high stereochemical purity. researchgate.netresearchgate.net

The reaction typically involves an amino acid ester and an allylic carbonate in the presence of a palladium catalyst complexed with a chiral diphosphine ligand, such as iPr-MediPhos. researchgate.netresearchgate.net This approach has demonstrated high efficiency, requiring only a small amount of the catalyst (e.g., 1 mol%). researchgate.net The strategy has been successfully applied to various amino acid esters derived from alanine (B10760859), phenylalanine, and proline, achieving outstanding levels of diastereocontrol (d.r. ≥99:1). researchgate.net

Once the N-allylated intermediate is formed, the synthesis of the target opine is completed through oxidative cleavage (e.g., ozonolysis) of the allylic double bond. researchgate.net This powerful strategy provides a general and stereocontrolled route to a wide range of opines and their derivatives. researchgate.net

Chemoenzymatic Synthesis Approaches Utilizing Beta-Alanine (B559535) Precursors

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to create efficient and environmentally friendly production pathways. frontiersin.orgresearchgate.net For this compound, this often involves the enzymatic production of its key precursor, β-alanine. frontiersin.org

The biosynthesis of β-alanine is a key focus for metabolic engineering. mdpi.com A primary route involves the decarboxylation of L-aspartate, catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC, EC 4.1.1.11). frontiersin.orgfrontiersin.org Researchers have explored ADCs from various microbial sources, including Corynebacterium glutamicum, Bacillus subtilis, and Tribolium castaneum, to find the most efficient catalysts. frontiersin.orgfrontiersin.org

Enzyme engineering efforts aim to improve the catalytic properties of these enzymes. For example, a novel ADC from Corynebacterium jeikeium (CjADC) was identified as a potentially superior enzyme compared to the widely used ADC from B. subtilis. researchgate.net Another strategy involves engineering aspartate ammonia-lyases (AspA), which catalyze the formation of L-aspartate from fumaric acid. researchgate.netfrontiersin.org By redesigning the enzyme's active site, researchers have successfully introduced the ability to produce β-alanine from acrylic acid, a reaction not efficiently catalyzed by the wild-type enzyme. researchgate.net This demonstrates the power of computational design and genome mining to create novel enzymatic functions for producing valuable chemical building blocks. researchgate.net

Whole-cell biocatalysis utilizes entire microbial cells (e.g., Escherichia coli, Corynebacterium glutamicum) as self-contained catalytic units. frontiersin.org This approach is advantageous as it eliminates the need for costly enzyme purification and provides a natural environment for the enzymes, including cofactor regeneration. mdpi.com

Engineered E. coli and C. glutamicum strains are commonly used as cell factories for β-alanine production. mdpi.comresearchgate.net These systems can be designed to perform multi-step reactions in a "one-pot" process. mdpi.com For example, a system was developed using two different recombinant E. coli strains. mdpi.com One strain co-expressed maleate (B1232345) isomerase and L-aspartase to convert inexpensive maleic acid into L-aspartate, while the second strain expressed L-aspartate-α-decarboxylase to convert the L-aspartate into β-alanine. mdpi.com Under optimized conditions, this one-pot, three-enzyme cascade achieved a high concentration of β-alanine (751 mM) with a 93.9% yield. mdpi.com

These whole-cell systems can be further optimized by modifying the metabolic pathways of the host organism to channel more substrate towards the desired product and reduce the formation of byproducts. frontiersin.org Fed-batch fermentation strategies using these engineered microbes have led to significant titers of β-alanine. mdpi.com

Table 2: Comparison of Whole-Cell Biocatalysis Systems for β-Alanine Production This table summarizes findings from various studies on whole-cell biocatalysis.

| Host Organism | Substrate(s) | Key Enzyme(s) | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| E. coli | L-aspartate | L-aspartate-α-decarboxylase (ADC) from C. glutamicum | >271 g/L | mdpi.com |

| E. coli | Maleic Acid | Maleate isomerase (MaiA), L-aspartase (AspA), ADC | 751 mM (93.9% yield) | mdpi.com |

| C. glutamicum | Glucose | ADC from B. subtilis | 166.6 g/L | mdpi.com |

| E. coli | Fumaric Acid | L-aspartase (AspA), ADC | >200 g/L (>90% conversion) | mdpi.com |

Design and Synthesis of this compound Derivatives for Research Applications

The synthesis of this compound derivatives is crucial for exploring structure-activity relationships and developing new research tools. These derivatives are often created by modifying the core structure of β-alanine before or after its incorporation into the final opine molecule.

One common strategy involves the synthesis of esters, amides, and anilides from a protected β-alanine precursor, such as 3-benzamido propionic acid. scholarsresearchlibrary.comscholarsresearchlibrary.com This precursor is formed by reacting β-alanine with benzoyl chloride. scholarsresearchlibrary.com The resulting carboxylic acid can then be reacted with various alcohols or amines to generate a library of derivatives. scholarsresearchlibrary.com For example, N-(3-(benzhydrylamino)-3-oxopropyl)benzamide and N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide are derivatives synthesized for antimicrobial evaluation. scholarsresearchlibrary.comscholarsresearchlibrary.com

Another approach focuses on creating derivatives of β-phenylalanine, which can be seen as an analog of the alanopine (B6598112) structure. nih.gov Metal-catalyzed 1,4-addition reactions using rhodium or other metal catalysts can introduce various aryl groups onto an acrylate (B77674) backbone to produce a range of β-phenylalanine derivatives with high enantioselectivity. nih.gov These synthetic routes are valuable for creating diverse molecular probes for biological and medicinal chemistry research.

Synthesis of Chiral Beta-Alanine Derivatives as Precursors

The asymmetric synthesis of chiral β-amino acids and their derivatives is a critical area of research, as these compounds serve as essential building blocks for a wide range of biologically active molecules, including the target compound this compound. The development of stereoselective synthetic routes to chiral β-alanine derivatives is paramount for ensuring the enantiopurity of the final product. Various methodologies have been established, ranging from the use of chiral auxiliaries to advanced catalytic asymmetric reactions.

One prominent approach involves the diastereoselective alkylation of chiral enamides derived from β-alanine. For instance, achiral and inexpensive β-alanine can be converted into a chiral amide by reacting it with a chiral amine, such as bis(α-phenylethyl)amine. The resulting chiral substrate can then be deprotonated to form a dianion, which undergoes alkylation with various alkyl halides. This method has been shown to produce monoalkylated products with moderate to good yields and diastereoselectivities. The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which directs the electrophile to a specific face of the enolate. Molecular modeling studies have indicated that the conformation of the dianion, stabilized by N-Li-O chelation, plays a crucial role in determining the observed diastereoselectivity. bg.ac.rs

Another powerful strategy for the synthesis of chiral β-alanine derivatives is the ligand-controlled C(sp³)–H arylation of alanine itself. This method utilizes specific ligands to direct the selective arylation of either the primary or secondary C(sp³)–H bonds of an alanine derivative. By choosing the appropriate ligand, a wide variety of β-aryl-α-amino acids can be synthesized with excellent diastereoselectivity. wikipedia.org This technique offers a versatile and efficient route to complex chiral β-alanine precursors that can be further elaborated to form this compound and its analogs. The reaction is tolerant of a broad range of functional groups on the aryl iodide coupling partner, allowing for the introduction of diverse substituents. wikipedia.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral β-amino acid derivatives. For example, a one-pot, three-component Mannich reaction catalyzed by a chiral squaramide cinchona alkaloid can produce novel β-amino acid derivatives containing a thiadiazole moiety in moderate yields and with moderate to excellent enantioselectivities. peerj.com This approach highlights the potential of organocatalysis to construct chiral β-amino acid scaffolds with high enantiomeric excess.

Furthermore, chemoenzymatic methods offer an efficient pathway to enantiomerically pure β-heterocyclic amino acids. A kinetic resolution using an acylase from Aspergillus sp. has been successfully employed in the synthesis of (S)-pyrazolylalanine and its derivatives. researchgate.net This strategy involves the enzymatic hydrolysis of a racemic N-acetylated β-amino acid, leading to the separation of the enantiomers with high purity.

The following table summarizes the yields and diastereoselectivities achieved in the synthesis of various chiral β-alanine derivatives, which can serve as precursors for this compound.

| Precursor Derivative | Synthetic Method | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |

| Monoalkylated β-alanine amides | Diastereoselective alkylation | 24-85 | 65-86% ds | bg.ac.rs |

| β-Aryl-α-amino acids | Ligand-controlled C(sp³)–H arylation | High | d.r. > 20:1 | wikipedia.org |

| β-Amino acid derivatives with thiadiazole moiety | Organocatalytic Mannich reaction | Moderate | Moderate to >99% ee | peerj.com |

| (S)-β-Pyrazolylalanine | Chemoenzymatic resolution | 45 | >99.5% purity | researchgate.net |

Development of Analogs for Mechanistic Probes

The study of enzyme mechanisms often relies on the use of substrate analogs that can act as inhibitors or probes to elucidate the catalytic process. In the context of this compound, which is synthesized by the enzyme alanopine dehydrogenase, the development of analogs serves to probe the active site and understand the kinetic mechanism of this enzyme. Alanopine dehydrogenase catalyzes the reductive condensation of L-alanine and pyruvate (B1213749). wikipedia.org

The synthesis of analogs of β-alanine, a key precursor to this compound, provides a route to novel probes. For instance, perfluoroalkylated β-alanine analogues have been synthesized through the reaction of amines or sodium azide (B81097) with 3-perfluoroalkyl-3-fluoroprop-2-enoate, followed by hydrogenation. nih.gov These fluorinated analogs, due to the unique electronic properties of fluorine, can serve as valuable mechanistic probes. The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence binding interactions within the enzyme's active site, providing insights into the catalytic mechanism.

Furthermore, the synthesis of 3-phenyl-β-alanine-based oxadiazole analogues has been reported. mdpi.com While these were initially designed as carbonic anhydrase inhibitors, the synthetic methodology can be adapted to create analogs targeted at alanopine dehydrogenase. By modifying the substituents on the phenyl ring and the oxadiazole moiety, a library of compounds can be generated to explore the steric and electronic requirements of the enzyme's active site.

Kinetic studies of alanine dehydrogenase from soybean nodule bacteroids have revealed a sequential, ordered binding mechanism where NH₄⁺ binds before pyruvate. nih.gov Product inhibition studies have further refined this to a Ter-Bi Theorell-Chance mechanism. nih.gov Substrate analogs of both alanine and pyruvate would be instrumental in confirming and providing finer details of this mechanism for alanopine dehydrogenase. For example, analogs with modified carboxylate or amino groups could help identify the key binding interactions and their temporal sequence.

Chemoenzymatic approaches have been utilized to synthesize a variety of unnatural amino acids and their derivatives, which can be employed as mechanistic probes. researchgate.netnih.gov The versatility of enzymes in accepting modified substrates allows for the incorporation of isotopic labels or spectroscopic handles into the analog structure. These features are invaluable for techniques such as NMR spectroscopy and fluorescence studies to probe enzyme-substrate interactions and conformational changes during catalysis.

The development of such analogs is crucial for a detailed understanding of how alanopine dehydrogenase recognizes its substrates and catalyzes the formation of this compound. The insights gained from these studies can also guide the design of potent and specific inhibitors of the enzyme.

| Analog Type | Synthetic Approach | Potential Application as Mechanistic Probe | Reference |

| Perfluoroalkylated β-alanine | Michael addition and hydrogenation | Probing electronic effects in the active site | nih.gov |

| 3-Phenyl-β-alanine oxadiazoles | Multi-step chemical synthesis | Exploring steric and electronic requirements of the active site | mdpi.com |

| Isotopically labeled/spectroscopic analogs | Chemoenzymatic synthesis | Elucidating binding modes and catalytic steps via NMR and fluorescence | researchgate.netnih.gov |

Advanced Analytical Methodologies for S Beta Alanopine Research

Chromatographic Techniques for Isolation and Separation

Chromatography is fundamental to the study of (S)-beta-alanopine, enabling its purification and the analysis of its stereochemistry. Both high-performance liquid chromatography and gas-liquid chromatography serve distinct, critical roles in this process.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and isolation of this compound and other acidic opines from biological samples. nih.gov A common strategy involves pre-column derivatization, which enhances the detectability and chromatographic behavior of the target analyte.

One established method is based on the formation of phenylthiocarbamyl (PTC) derivatives. nih.gov After initial partial purification of the sample via ion-exchange chromatography, the opines are derivatized with phenylisothiocyanate (PITC). The resulting PTC-derivatized compounds are then separated using reverse-phase HPLC and monitored by ultraviolet absorbance, allowing for detection in the picomole range (10-30 pmol). nih.gov This HPLC method offers superior sensitivity and reproducibility compared to older techniques like high-voltage paper electrophoresis. nih.gov The accumulation of beta-alanopine (B1263994) was successfully observed in the adductor muscle of the blood shell, Scapharca broughtonii, using this sensitive HPLC detection method. nih.gov

Another derivatization agent used for HPLC analysis of β-alanine is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). researchgate.net The resulting fluorescent FMOC-derivatives can be effectively separated and quantified by reverse-phase HPLC, a method validated for its linearity, precision, and accuracy in various matrices. researchgate.net While specific applications to this compound are not detailed, the principle is directly applicable. Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a powerful technique for analyzing polar compounds like amino acids, often coupled with mass spectrometry. mdpi.commdpi.com

Table 1: Exemplary HPLC Methodologies for Beta-Alanopine and Related Compounds

| Technique | Derivatization Agent | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC | Phenylisothiocyanate (PITC) | UV Absorbance | High sensitivity (10-30 pmol), good reproducibility. | nih.gov |

| Reverse-Phase HPLC | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence | High accuracy and precision, suitable for complex matrices. | researchgate.net |

| HILIC | None (direct analysis) | Mass Spectrometry | Allows direct analysis without chemical modification. | mdpi.com |

Gas-Liquid Chromatography (GLC), particularly with chiral stationary phases, is indispensable for resolving the stereoisomers of alanopine (B6598112). researchgate.netnih.gov The separation of enantiomers is crucial because biological activity is often stereospecific. diva-portal.orgdtic.mil

For the analysis of alanopine stereoisomers, samples can be derivatized, for instance, as acetylated (S)-2-octyl esters, and then analyzed by GLC. researchgate.net This approach was used to demonstrate that an alanopine stereoisomer isolated from a bacterial lipopolysaccharide was distinct from the meso-form. researchgate.net

A more direct approach involves the use of a chiral stationary phase, such as Chirasil-Val. nih.gov This technique has been successfully applied to separate the enantiomers of various α- and β-alanine analogues after their conversion to N-trifluoroacetyl isopropyl esters. nih.gov The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different thermodynamic properties and thus different retention times. uni-muenchen.de This high-efficiency technique, when coupled with mass spectrometry (GC-MS), allows for the sensitive detection and unambiguous identification of trace amounts of specific enantiomers. uni-muenchen.de

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Once isolated, spectroscopic methods provide definitive evidence of this compound's molecular structure and stereochemistry. Nuclear Magnetic Resonance and Mass Spectrometry are the cornerstones of this analytical phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been instrumental in establishing the structure of alanopine found in the O-polysaccharides of bacteria like Proteus vulgaris and Providencia alcalifaciens. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and through-space correlations (e.g., via NOESY/ROESY experiments), researchers can piece together the connectivity of atoms and the relative stereochemistry of the molecule. researchgate.netnih.gov For example, NMR was used to confirm the structure of N-((S)-1-carboxyethyl)-L-alanine (alanopine) as a component N-linked to 4-amino-4,6-dideoxyglucose (B1259156) in bacterial polysaccharides. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Beta-Alanine (B559535) Backbone Note: Chemical shifts are highly dependent on the solvent, pH, and specific molecular structure (i.e., as a free acid or part of a larger molecule). The data below are generalized from the parent compound, beta-alanine, for illustrative purposes.

| Atom | Typical ¹H Chemical Shift (ppm) in D₂O | Typical ¹³C Chemical Shift (ppm) | Reference |

| α-CH₂ | ~2.55 (triplet) | ~35.8 | hmdb.ca |

| β-CH₂ | ~3.23 (triplet) | ~38.9 | hmdb.ca |

| COOH | (not observed in D₂O) | ~179.5 | hmdb.ca |

Mass Spectrometry (MS) provides crucial information about a molecule's mass and elemental composition, while tandem mass spectrometry (MS/MS) is used to fragment the molecule and deduce its structure. These techniques are frequently coupled with chromatographic separation methods like HPLC or GC. researchgate.netuni-muenchen.de

Metabolomic Profiling for In Vivo Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens for understanding the in vivo roles and pathways of this compound. By using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), researchers can profile hundreds of metabolites simultaneously. nih.govresearchgate.netnih.gov

Recent metabolomic studies have identified beta-alanine as a significant biomarker in various physiological and stress-response contexts. For instance, serum metabolomic profiling of individuals exposed to moderate altitude revealed significant shifts in amino acid metabolism, with a notable negative correlation between beta-alanine levels and serum urate. nih.govresearchgate.net Subsequent in vivo experiments in mouse models demonstrated that beta-alanine could ameliorate hyperuricemia by inhibiting xanthine (B1682287) oxidase and promoting renal urate excretion. nih.govresearchgate.net

In agricultural science, metabolome profiling of bread wheat subjected to heat stress identified beta-alanine as a key biomarker for leaf senescence. mdpi.com Its accumulation was strongly correlated with the degree of senescence, and it, along with other metabolites, served as a potential predictor for grain weight. mdpi.com These studies showcase how metabolomics can uncover the functional roles of beta-alanine and its derivatives by correlating their presence with specific physiological states and metabolic pathways. nih.govmdpi.com

Enzymatic Assays for Quantifying this compound and Enzyme Activity

Enzymatic assays are fundamental tools in the study of this compound, providing methods to quantify its concentration and to measure the activity of the enzymes responsible for its synthesis and degradation. These assays are typically spectrophotometric, monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) at 340 nm. kenstoreylab.comkenstoreylab.com

The primary enzyme involved in the metabolism of this compound is alanopine dehydrogenase (ADH), which catalyzes the reversible reductive condensation of L-alanine and pyruvate (B1213749) to form alanopine. plymsea.ac.uk The systematic name for this enzyme is N-(D-1-carboxyethyl)-beta-alanine:NAD+ oxidoreductase (beta-alanine-forming). wikipedia.org

Quantification of this compound

The concentration of this compound can be determined by measuring the activity of alanopine dehydrogenase in the reverse direction (alanopine oxidation). The assay mixture for this reaction typically contains a buffered solution at an appropriate pH, the enzyme preparation, and a known concentration of NAD+. The reaction is initiated by the addition of the sample containing this compound, and the rate of NADH production is measured.

Measurement of Alanopine Dehydrogenase Activity

The activity of alanopine dehydrogenase is most commonly assayed in the forward direction (pyruvate reduction). hawaii.edu The standard assay conditions involve a buffered solution, pyruvate, L-alanine, and NADH. kenstoreylab.comkenstoreylab.com The reaction is started by adding the enzyme extract, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored. uni-duesseldorf.de One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under specified conditions. kenstoreylab.com

Research has revealed the existence of tissue-specific isozymes of alanopine dehydrogenase in some species, such as the channeled whelk, Busycotypus canaliculatum. kenstoreylab.com These isozymes, found in the foot muscle, gill, and hepatopancreas, exhibit different kinetic properties, suggesting distinct physiological roles. kenstoreylab.com For instance, the muscle isozyme appears geared for alanopine synthesis during anaerobic glycolysis, while the hepatopancreas isozyme, with its higher affinity for meso-alanopine and NAD+, seems suited for alanopine oxidation. kenstoreylab.com

The kinetic properties of alanopine dehydrogenase have been characterized in various marine invertebrates. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter. These kinetic values can be influenced by factors such as pH and the concentrations of co-substrates. kenstoreylab.com For example, in the periwinkle Littorina littorea, the apparent Km values for both pyruvate and L-alanine decrease with a decrease in pH, which would favor alanopine accumulation during anoxia. kenstoreylab.com

Detailed kinetic findings from studies on alanopine dehydrogenase from different marine mollusks are presented in the tables below.

Table 1: Apparent Km Values for Alanopine Dehydrogenase from Littorina littorea Foot Muscle

| Substrate | Co-substrate/Condition | Apparent Km (mM) | Reference |

| Pyruvate | 0.26 ± 0.01 (at pH 7.5) | kenstoreylab.com | |

| L-alanine | 23.8 ± 0.52 (at pH 7.5) | kenstoreylab.com | |

| meso-Alanopine | 50 (at pH 8.5) | kenstoreylab.com | |

| NADH | 0.009 ± 0.0001 (pH independent) | kenstoreylab.com | |

| NAD+ | 0.18 ± 0.03 (pH independent) | kenstoreylab.com |

Table 2: Apparent Km Values for Alanopine Dehydrogenase from Strombus luhuanus Pedal Retractor Muscle

| Substrate | Co-substrate | Apparent Km (mM) | Reference |

| Pyruvate | 200 mM glycine (B1666218), 0.2 mM NADH | 3.1 | hawaii.edu |

| Pyruvate | 10 mM glycine, 0.2 mM NADH | 3.1 | hawaii.edu |

Table 3: Apparent Km Values for Alanopine Dehydrogenase Isozymes from Busycotypus canaliculatum

| Tissue | Substrate | pH | Apparent Km (mM) | Reference |

| Foot Muscle | Pyruvate | 7.5 | - | kenstoreylab.com |

| Gill | Pyruvate | 7.5 | - | kenstoreylab.com |

| Hepatopancreas | Pyruvate | 7.5 | - | kenstoreylab.com |

| Foot Muscle | L-alanine | 7.5 | - | kenstoreylab.com |

| Gill | L-alanine | 7.5 | - | kenstoreylab.com |

| Hepatopancreas | L-alanine | 7.5 | - | kenstoreylab.com |

| Foot Muscle | meso-Alanopine | 8.5 | 40 | kenstoreylab.com |

| Gill | meso-Alanopine | 8.5 | - | kenstoreylab.com |

| Hepatopancreas | meso-Alanopine | 8.5 | - | kenstoreylab.com |

Table 4: Apparent Km Values for beta-Alanopine Dehydrogenase from Cellana grata

| Substrate | Apparent Km (mM) | Reference |

| beta-Alanine | 14.3 | nih.gov |

| Pyruvate | 0.19 | nih.gov |

| NADH | 0.032 | nih.gov |

| beta-Alanopine | 35.2 | nih.gov |

| NAD+ | 0.78 | nih.gov |

Perspectives on Advanced Research and Unexplored Avenues for S Beta Alanopine

Elucidating the Full Biological Spectrum of Alanopine (B6598112) Dehydrogenase Substrates

Alanopine dehydrogenase (ADH) is a pivotal enzyme in anaerobic metabolism in many marine invertebrates, catalyzing the reductive condensation of pyruvate (B1213749) with an L-amino acid. uni-duesseldorf.denih.gov The substrate specificity of ADH varies significantly among different species, influencing which opines are produced.

Research into alanopine dehydrogenase purified from the foot muscle of the common periwinkle, Littorina littorea, reveals a high specificity for L-alanine and pyruvate. kenstoreylab.com While other amino acids can be utilized, their reaction rates are substantially lower. For instance, glycine (B1666218), L-α-aminobutyrate, L-serine, and L-cysteine are used at rates less than 37% of that observed with L-alanine. kenstoreylab.com Similarly, alternative keto acids like oxaloacetate, α-ketobutyrate, and glyoxylate (B1226380) are also viable substrates, though less preferred. kenstoreylab.com In the reverse reaction, the enzyme is specific for meso-alanopine and does not oxidize D-strombine. kenstoreylab.com

In contrast, the ADH from the oyster Crassostrea gigas exhibits a broader amino acid specificity, utilizing L-alanine and glycine at nearly equal rates, suggesting it produces both alanopine and strombine. kenstoreylab.comkenstoreylab.com The enzyme from the cherrystone clam, Mercenaria mercenaria, also shows tissue-specific isoforms. The gill tissue contains an alanopine dehydrogenase with a much higher affinity for alanine (B10760859) over glycine, whereas the foot muscle possesses a strombine dehydrogenase that can utilize both amino acids. kenstoreylab.com

A study on 14 species of marine molluscs further highlighted this diversity. plymsea.ac.uk Alanopine dehydrogenase was functionally defined as the enzyme having high activity with alanine and much lower activity with glycine. plymsea.ac.uk In Mytilus edulis, ADH showed maximal activity with L-alanine, with only trace activity for glycine, but significant activity with cysteine and serine. plymsea.ac.uk Metagenome mining has recently expanded the known diversity of opine dehydrogenases (ODHs), identifying enzymes with a strong preference for polar amino acids, particularly those with negatively charged side chains like aspartate. nih.gov These metagenomic ODHs showed a clear preference for pyruvate over other ketoacids. nih.gov

This substrate promiscuity and species-specific variation underscore the need for continued research to fully map the substrate landscape of alanopine dehydrogenases. Elucidating these specificities is crucial for understanding the precise physiological roles of the opines formed in different organisms under various conditions.

Table 1: Substrate Specificity of Alanopine Dehydrogenase (ADH) from Various Marine Invertebrates

| Species | Primary Amino Acid Substrate(s) | Other Utilized Amino Acids | Primary Keto Acid Substrate | Other Utilized Keto Acids | Reference(s) |

|---|---|---|---|---|---|

| Littorina littorea (Periwinkle) | L-Alanine | Glycine, L-α-aminobutyrate, L-serine, L-cysteine | Pyruvate | Oxaloacetate, α-ketobutyrate, glyoxylate | kenstoreylab.com |

| Arenicola marina (Lugworm) | L-Alanine (high specificity) | Glycine (3- to 4-fold lower activity) | Pyruvate | Not specified | uni-duesseldorf.de |

| Mytilus edulis (Blue Mussel) | L-Alanine | Glycine (trace), Cysteine, Serine, Methionine, Threonine | Pyruvate | Oxaloacetate, 2-oxobutyrate | plymsea.ac.uk |

| Crassostrea gigas (Pacific Oyster) | L-Alanine, Glycine | Other amino acids at nearly equal rates | Pyruvate | Not specified | kenstoreylab.comkenstoreylab.com |

| Mercenaria mercenaria (Cherrystone Clam) | L-Alanine (gill ADH) | Glycine (low affinity), various neutral L-amino acids | Pyruvate | Not specified | kenstoreylab.com |

Investigation of (S)-beta-Alanopine Transport Mechanisms in Biological Systems

The transport of this compound across cellular membranes is a critical yet underexplored aspect of its physiology. Understanding these mechanisms is essential for comprehending how the compound is distributed within an organism and potentially exchanged with the environment. While direct studies on this compound transporters are limited, research on the transport of its constituent molecule, beta-alanine (B559535), and on general opine transport provides valuable insights.

Beta-alanine transport in various biological systems, including human cells, is mediated by several mechanisms. ontosight.ai These include sodium-dependent transporters, proton-dependent transporters, and facilitated diffusion. ontosight.aiontosight.ai In the human intestine and kidney, beta-alanine transport can be Na+-dependent or H+-dependent. nih.govnih.gov For example, a proton-dependent amino acid transporter has been identified in the apical membrane of human intestinal Caco-2 cells, which is responsible for beta-alanine absorption, particularly in acidic conditions. nih.gov In human kidney cells, beta-alanine uptake is characterized by two distinct Na+-dependent transport components. nih.gov

In the context of opines, transport systems have been primarily studied in bacteria, particularly Agrobacterium tumefaciens. These bacteria can catabolize opines released by plant tumors, and this process requires specific uptake systems. asm.org Genes encoding for opine permeases, which are responsible for transporting opines into the bacterial cell, have been identified. asm.orgresearchgate.net For instance, the OccQ and OccM proteins are subunits of an octopine (B30811) permease. asm.org While these systems are from a different biological context, they establish the principle of dedicated transporters for opine molecules.

Given that this compound is an important metabolite in marine invertebrates, it is highly probable that specific transporters facilitate its movement across mitochondrial and cell membranes. These transporters could be crucial for managing intracellular concentrations during anaerobic conditions and for clearing the compound upon return to normoxia. researchgate.net The transport mechanisms could resemble the known beta-alanine transporters, potentially utilizing sodium or proton gradients, which are common in active transport systems. lumenlearning.com Future research should aim to identify and characterize these putative transporters in marine invertebrates to understand their role in metabolic regulation and stress response.

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for a holistic understanding of metabolic pathways. mdpi.comnih.gov For this compound, integrating these data can reveal how its synthesis and degradation are regulated within the broader context of cellular metabolism, particularly in response to environmental stressors like hypoxia. ifremer.frresearchgate.net

Metabolomics studies on marine invertebrates have consistently highlighted the importance of opine pathways during anaerobic metabolism. ifremer.frnsf.govacs.org In mussels and scallops exposed to air (emersion) or low oxygen conditions, a significant accumulation of anaerobic end products is observed. ifremer.fracs.org While some species accumulate lactate (B86563), many bivalves accumulate succinate, alanine, and various opines. ifremer.fracs.org For example, metabolomic profiling of the variegated scallop Mimachlamys varia during emersion showed a clear switch to anaerobic metabolism, involving lactate, succinate, and aspartate pathways. ifremer.fr Similarly, studies on the southern hard clam Mercenaria campechiensis exposed to the pharmaceutical diclofenac (B195802) showed an upregulation of succinate, alanine, and glutamate, indicative of anaerobic activity. nsf.gov

Integrating these metabolomic profiles with transcriptomic and proteomic data can identify the specific enzymes and regulatory genes involved. In a study on the common carp, multi-omics data revealed candidate genes and pathways related to amino acid metabolism, including beta-alanine metabolism. mdpi.com A similar approach in gestational hypertension research integrated miRNA and metabolite data, identifying beta-alanine metabolism as a significantly perturbed pathway. nih.gov By applying these integrative strategies to marine invertebrates that produce this compound, researchers can connect the observed accumulation of the metabolite with the expression levels of beta-alanopine (B1263994) dehydrogenase and other related enzymes. This approach can also uncover regulatory networks, such as transcription factors or signaling pathways, that control the shift to opine-based anaerobic metabolism. nih.govmdpi.com This comprehensive view is essential for modeling metabolic fluxes and understanding the adaptive strategies of these organisms. mdpi.com

Computational Chemistry and Modeling in Understanding this compound Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating molecular interactions at the atomic level. nih.gov These methods are particularly valuable for studying the binding of substrates like this compound to enzymes such as alanopine dehydrogenase (ADH), providing insights that complement experimental data. uni-duesseldorf.denih.gov

Unbiased molecular dynamics (MD) simulations have been used to model the binding of L-alanine to a homology model of ADH from the marine worm Arenicola marina. uni-duesseldorf.denih.gov These simulations successfully captured the diffusion of L-alanine from the solvent into a putative binding region near a distinct helix-kink-helix motif. uni-duesseldorf.de This computational approach, combined with biochemical characterization and sequence comparisons, helped to elucidate how specific mutations and insertions within this motif dictate the enzyme's high specificity for L-alanine. uni-duesseldorf.de Such simulations can reveal not only the final binding pose but also the entire binding pathway and any intermediate states. uni-duesseldorf.de

Molecular docking is another powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net Docking studies can be used to screen virtual libraries of compounds for potential inhibitors or to understand the substrate specificity of an enzyme. nih.gov For ADH, docking simulations could be employed to compare the binding affinities of beta-alanine versus other amino acids, or pyruvate versus other keto acids, to computationally rationalize the experimentally observed substrate preferences. kenstoreylab.comkenstoreylab.com For instance, a study on aldehyde dehydrogenase used docking to validate the binding pose of a known ligand and to explore the binding of novel inhibitors. researchgate.net A similar approach could be applied to beta-alanopine dehydrogenase to understand the structural basis for its interaction with this compound in the reverse reaction.

These computational methods provide a dynamic and detailed picture of the molecular interactions governing this compound synthesis and binding, offering a powerful hypothesis-generating tool for future experimental validation. nih.govnih.gov

Exploration of Unconventional Biosynthetic Routes

The canonical biosynthetic route for this compound is the NADH-dependent reductive condensation of beta-alanine and pyruvate, catalyzed by beta-alanopine dehydrogenase. wikipedia.org However, the diversity of opines and their metabolic pathways in nature suggests that unconventional or alternative biosynthetic routes may exist.

The broader family of opine dehydrogenases (OpDHs) exhibits considerable diversity in substrate use, hinting at metabolic flexibility. nih.govnih.gov Some OpDHs can use alternative amino acids and keto acids, leading to the synthesis of different opine structures. plymsea.ac.uk It is conceivable that under certain physiological conditions or in different organisms, this compound could be synthesized from precursors other than beta-alanine and pyruvate, or via a multi-step pathway involving intermediate compounds.

Studies on opine synthesis in the context of Agrobacterium-induced plant tumors reveal complex pathways. For example, the opine chrysopine is thought to be synthesized from deoxyfructosyl-glutamine (Dfg) via a lactonization pathway, similar to the conversion of mannopine (B1214287) to agropine. researchgate.net While structurally different from alanopine, these pathways illustrate that opine synthesis is not always a single-step reductive condensation.

Exploring such unconventional routes for this compound could involve searching for novel enzymes or promiscuous activities of known enzymes. Biocatalysis and synthetic biology offer tools to explore and engineer new pathways. acs.org For instance, researchers could screen metagenomic libraries for novel dehydrogenases or transaminases that might participate in an alternative synthesis pathway. nih.gov Furthermore, investigating the metabolic fate of structurally related compounds in organisms known to produce this compound might reveal precursor-product relationships that suggest alternative biosynthetic logic. The exploration of these non-canonical routes could uncover novel metabolic capabilities and provide new targets for biotechnological applications. rsc.org

Potential for this compound as a Research Tool in Biochemical Pathways

The accumulation of specific metabolites under defined physiological conditions makes them valuable biomarkers or tools for studying metabolic pathways. britannica.com this compound, as a major end product of anaerobic glycolysis in certain marine invertebrates, serves as an excellent indicator of hypoxic stress and the activation of anaerobic energy production. researchgate.netresearchgate.net

Monitoring the levels of this compound in tissues can provide a direct, quantitative measure of the extent to which an organism has shifted from aerobic to anaerobic metabolism. researchgate.net This is particularly useful in environmental monitoring studies, where changes in opine concentrations could signal exposure to hypoxic conditions resulting from pollution or other environmental disturbances. frontiersin.org Because the production of opines like this compound is an alternative to lactate production, it helps to maintain intracellular pH balance during anoxia, a key adaptive strategy. researchgate.net Studying the dynamics of this compound accumulation and clearance can therefore provide critical insights into the mechanisms of cellular homeostasis and stress tolerance in these organisms. researchgate.net

Furthermore, isotopically labeled (e.g., with ¹³C or ¹⁵N) this compound or its precursors (beta-alanine, pyruvate) can be used in metabolic flux analysis. By tracing the flow of these labeled atoms through the metabolic network, researchers can quantify the rates of different pathways, including glycolysis, the TCA cycle, and amino acid metabolism. britannica.comebi.ac.uk This approach can elucidate how metabolic fluxes are rerouted during the transition to and from anaerobic conditions. Such studies would not only confirm the role of this compound as a glycolytic end product but could also uncover new connections to other metabolic pathways, providing a more complete picture of the organism's metabolic response to stress. researchgate.net

Q & A

Q. How can researchers distinguish (S)-beta-alanopine from structurally similar compounds, such as its stereoisomers or derivatives?

Methodological Answer:

- Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers based on retention times .

- Apply nuclear magnetic resonance (NMR) spectroscopy to analyze stereospecific coupling constants or nuclear Overhauser effects (NOEs) that confirm spatial arrangements .

- Validate absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy, comparing results to established databases .

Q. What are the optimal conditions for synthesizing high-purity this compound in laboratory settings?

Methodological Answer:

- Optimize reaction parameters (e.g., pH, temperature, and enzyme/substrate ratios) for enzymatic synthesis using L-specific dehydrogenases (e.g., from marine invertebrates) .

- Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) to minimize byproducts like iminodipropionic acid derivatives .

- Purify using ion-exchange chromatography to remove unreacted substrates and salts, followed by lyophilization for stability .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

- Employ reverse-phase HPLC with UV/Vis detection (at 210–220 nm) for baseline separation from interfering metabolites .

- Validate sensitivity using tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, targeting specific ion transitions (e.g., m/z 147 → 101) .

- Calibrate with isotope-labeled internal standards (e.g., ¹³C-beta-alanopine) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound’s stability vary under physiological conditions, and what experimental designs can assess its degradation pathways?

Methodological Answer:

- Conduct accelerated stability studies at varying pH (3–9), temperatures (4–37°C), and oxidative conditions (H₂O₂ exposure) to model physiological environments .

- Analyze degradation products via high-resolution MS and NMR to identify breakdown mechanisms (e.g., hydrolysis to beta-alanine and pyruvate) .

- Use kinetic modeling (e.g., Arrhenius equations) to predict shelf-life and metabolic half-life .

Q. How can researchers resolve contradictions in existing literature regarding this compound’s biological roles in anaerobic metabolism?

Methodological Answer:

- Perform systematic reviews with predefined inclusion/exclusion criteria to evaluate conflicting studies (e.g., excluding non-peer-reviewed sources) .

- Apply meta-analysis to quantify effect sizes across studies, testing for heterogeneity via Cochran’s Q statistic or I² index .

- Conduct targeted in vitro assays (e.g., enzyme activity measurements under hypoxia) to reconcile discrepancies in substrate specificity .

Q. What statistical methods are appropriate for analyzing this compound’s interactions with other metabolites in heterogeneous biological systems?

Methodological Answer:

- Use multivariate analysis (e.g., PCA or PLS-DA) to identify covariance patterns between this compound and co-occurring metabolites .

- Model dose-response relationships via non-linear regression (e.g., Hill equations) to quantify binding affinities with dehydrogenases .

- Validate hypotheses using Bayesian networks to infer causal relationships in omics datasets .

Q. How can in vivo studies be designed to assess this compound’s metabolic flux in model organisms?

Methodological Answer:

- Administer ¹³C-labeled this compound to track isotopic enrichment in tissues via NMR or MS-based metabolomics .

- Implement compartmental modeling (e.g., using software like COPASI) to quantify turnover rates in specific organs .

- Control for interspecies variability by comparing results across multiple models (e.g., bivalves, fish, and mammals) .

Methodological Notes

- Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in public repositories .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research reporting, including sample size justification and harm-benefit analysis .

- Data Validation : Use Cronbach’s alpha or Cohen’s kappa to assess inter-rater reliability in qualitative assays (e.g., enzyme activity scoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.